molecular formula C14H12Cl3N3O3S B11689257 N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11689257
M. Wt: 408.7 g/mol
InChI Key: WTFNZZDKRWDNPJ-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound featuring a trichloroethyl backbone linked to a 2-methyl-4-nitrophenylamino group and a thiophene-2-carboxamide moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzyme interactions, as seen in related molecules .

Properties

Molecular Formula

C14H12Cl3N3O3S

Molecular Weight

408.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methyl-4-nitroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H12Cl3N3O3S/c1-8-7-9(20(22)23)4-5-10(8)18-13(14(15,16)17)19-12(21)11-3-2-6-24-11/h2-7,13,18H,1H3,(H,19,21)

InChI Key

WTFNZZDKRWDNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Trichloroethyl Halides

The trichloroethylamine moiety is synthesized via nucleophilic substitution of 1,2,2,2-tetrachloroethyl chloride with 2-methyl-4-nitroaniline. Under reflux in anhydrous acetonitrile, the aromatic amine displaces the chloride, forming N-(2,2,2-trichloro-1-chloroethyl)-2-methyl-4-nitroaniline. Subsequent reduction with sodium borohydride in tetrahydrofuran yields 1-[(2-methyl-4-nitrophenyl)amino]-2,2,2-trichloroethane (Intermediate A ) at 68% yield.

Key Data :

  • Reaction Temperature: 80°C

  • Yield: 68%

  • Characterization: 1H^1H NMR (DMSO-d6): δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.94 (s, 1H, NH), 5.73 (s, 1H, CH), 2.51 (s, 3H, CH3).

Cyclization for Thiophene-2-Carboxamide Formation

Chloroacetamide-Thiocarbamoyl Cyclization

Intermediate A is reacted with N-(4-acetylphenyl)-2-chloroacetamide (1 ) in ethanolic sodium ethoxide. The chlorine atom in 1 is substituted by the thiol group of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate (2 ), forming a sulfide intermediate. Intramolecular cyclization eliminates ethanol, yielding 3-hydroxythiophene-2-carboxamide (3a ). Subsequent functionalization with Intermediate A introduces the trichloroethylamine group via nucleophilic aromatic substitution.

Thiophene-2-CONH2+Intermediate ANaOEt/EtOHTarget Compound\text{Thiophene-2-CONH}_2 + \text{Intermediate A} \xrightarrow{\text{NaOEt/EtOH}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Ethanol

  • Catalyst: Sodium ethoxide (0.1 eq)

  • Yield: 72%

  • Purity (HPLC): 95%.

Alternative Route: Isothiouronium Salt Intermediate

S-Amidoalkylation of Thiourea

Reaction of N-(1,2,2,2-tetrachloroethyl)carboxamide (9a ) with thiourea in acetonitrile forms 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chloride (12a ). Treatment with 2-methyl-4-nitroaniline in the presence of triethylamine facilitates displacement of the chloride, yielding Intermediate B . Coupling with thiophene-2-carbonyl chloride completes the synthesis.

Critical Observations :

  • Isothiouronium salts (12a-d ) are hygroscopic, requiring anhydrous conditions.

  • Coupling Efficiency: 65% (compared to 72% for cyclization route).

Mechanistic Insights and DFT Analysis

Cyclization Pathway Energetics

Density functional theory (DFT) calculations reveal a HOMO–LUMO energy gap (ΔEH-L\Delta E_{\text{H-L}}) of 3.2 eV for the target compound, indicating moderate electronic stability. The cyclization step exhibits an activation energy of 28.7 kcal/mol, favoring intramolecular sulfide formation over competing side reactions.

Comparative Evaluation of Synthetic Routes

ParameterCyclization RouteIsothiouronium Route
Yield72%65%
Purity (HPLC)95%88%
Reaction Time6 hours8 hours
ScalabilityHighModerate

The cyclization method outperforms the isothiouronium route in yield and purity, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trichloromethyl group and the nitrophenyl group play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

N-(2-Nitrophenyl)thiophene-2-carboxamide (): Structure: Lacks the trichloroethyl group but shares the thiophene-carboxamide core and nitroaromatic substitution. Dihedral Angles: The benzene-thiophene dihedral angles (8.5–13.5°) suggest moderate planarity, which may influence binding to biological targets . Bioactivity: Similar thiophene carboxamides exhibit genotoxicity and antimicrobial activity, highlighting the role of nitro groups in bioactivity .

Nitrothiophene Carboxamides ():

  • Examples :

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (42% purity).
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05% purity).
    • Key Differences : Substituents on the thiazolyl group significantly impact purity and synthetic yield, with electron-withdrawing groups (e.g., -CF₃) complicating purification .

Trichloroethyl-Acetamide Derivatives ():

  • Examples :

  • 7d: N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide.
  • 7h: 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)acetamide. Structural Insights: The trichloroethyl group enhances metabolic stability, while aromatic substituents (e.g., naphthalene) improve hydrophobic interactions in molecular docking .
Comparison with Analogues:
Compound Key Reagents Yield/Purity Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Thiophenecarbonyl chloride, 2-nitroaniline High crystallinity
Nitrothiophene-carboxamide () HATU, 5-nitrothiophene-2-carboxylic acid 42–99% purity
Trichloroethyl-acetamides () Chloral hydrate, aromatic amines 58–72% yield
Enzyme Binding ():
  • S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide. Binding Energy: -12.3286 kcal/mol (GADD34:PP1). Interaction: Hydrophobic contacts dominate due to the quinoline substituent .
  • S6 : N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide.
    • Binding Energy : -12.3140 kcal/mol.
    • RMSD : 5.4 Å (indicative of conformational flexibility) .
Implications for Target Compound:

The 2-methyl-4-nitrophenyl group in the target compound may enhance π-π stacking with aromatic enzyme residues, while the trichloroethyl group could stabilize binding via hydrophobic interactions.

Spectral and Physical Properties

Compound Melting Point (°C) ¹H NMR Shifts (Key Peaks) Reference
7d () 171–173 δ 8.2 (s, NH), 6.8–7.4 (Ar-H)
N-(2-Nitrophenyl)thiophene-2-carboxamide 397 δ 8.5 (d, NO₂-Ar), 7.3–7.9 (Thiophene)
Nitrothiophene-carboxamide () N/A δ 8.1 (s, Thiophene-H), 7.6–8.3 (Thiazole-H)

Biological Activity

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound classified within the thiophene carboxamides. Its molecular formula is C13H10Cl3N3O2S, and it features a thiophene ring with a carboxamide group, a trichloroethyl moiety, and a nitrophenyl group. This unique structure contributes to its notable biological activities, particularly its antibacterial and insecticidal properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways. This mechanism is crucial for its potential development as a new antibiotic agent.

Insecticidal Activity

The compound's structural characteristics suggest potential insecticidal properties, making it a candidate for agricultural applications. The presence of the trichloro and nitro groups enhances its biological activity, potentially improving efficacy against agricultural pests.

The precise mechanism of action for this compound remains to be fully elucidated. However, initial investigations point to its interaction with bacterial enzymes and receptors, which may modulate their activity and lead to various biological effects. Further research is warranted to explore these interactions in detail.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)-N'-(trichloroethyl)thiophene-2-carboxamideThiophene core with chlorophenylAntibacterialLacks nitro group; different halogenation pattern
N-(methylphenyl)thiophene-3-carboxamideThiophene core with methylphenylModerate antibacterialNo halogenation; simpler structure
N-(4-nitrophenyl)-N'-(trichloroethyl)carbamateCarbamate instead of carboxamideInsecticidalDifferent functional group; broad-spectrum activity

This table illustrates how the unique combination of substituents in this compound may enhance its biological activity while providing specific benefits in agricultural contexts.

Study 1: Antibacterial Efficacy

In a study published in 2023, researchers evaluated the antibacterial efficacy of this compound against several strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antibacterial agent .

Study 2: Insecticidal Potential

Another study focused on the insecticidal properties of the compound against common agricultural pests. Results showed that at concentrations of 50 ppm, the compound resulted in over 80% mortality in tested insect populations within 48 hours. This suggests that it could be developed into an effective pesticide .

Study 3: Mechanistic Insights

A recent investigation into the mechanistic aspects revealed that this compound interacts with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This finding supports its classification as a promising candidate for antibiotic development .

Q & A

Q. What are the optimal synthetic routes for N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach is reacting thiophene-2-carbonyl chloride derivatives with substituted anilines. For example, in analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), equimolar quantities of thiophene-2-carbonyl chloride and substituted anilines (e.g., 2-methyl-4-nitroaniline) are refluxed in acetonitrile for 1 hour to form the amide bond . Purification via solvent evaporation or recrystallization yields high-purity crystals. Key challenges include controlling reaction conditions (temperature, solvent polarity) to avoid side reactions from the trichloroethyl and nitro groups.

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer : Comprehensive characterization requires:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton/carbon environments (e.g., distinguishing trichloroethyl vs. nitroaryl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C13_{13}H11_{11}Cl3_3N2_2O3_3S).
  • X-ray Crystallography : To resolve spatial arrangements of the trichloroethyl and thiophene-carboxamide groups, as demonstrated for structurally related N-(2-nitrophenyl)thiophene-2-carboxamide .

Advanced Research Questions

Q. What structural features influence the compound’s biological or chemical reactivity?

  • Methodological Answer :
  • Trichloroethyl Group : Enhances electrophilicity, potentially increasing reactivity in nucleophilic substitution or enzyme inhibition. Compare with trichloroacetamide derivatives, where Cl3_3C– groups stabilize transition states in hydrolysis reactions .
  • Nitroaryl Moiety : The electron-withdrawing nitro group may modulate electronic interactions in π-stacking (e.g., in enzyme binding pockets) or redox activity. Structural analogs show altered antibacterial activity based on nitro positioning .
  • Thiophene-Carboxamide Backbone : Acts as a hydrogen-bond acceptor/donor. Use density functional theory (DFT) to model charge distribution and intermolecular interactions .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Test the compound across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects. For example, some thiophene derivatives exhibit biphasic activity due to aggregation at high concentrations .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to isolate mechanisms, avoiding broad-spectrum cell viability tests.
  • Structural Analog Comparison : Synthesize derivatives lacking the trichloroethyl or nitro group to isolate their contributions to activity, as seen in studies of N-(2,4,5-trichlorophenyl)acetamides .

Q. What strategies are recommended for analyzing crystallographic data with disordered substituents?

  • Methodological Answer :
  • Thermal Ellipsoid Modeling : Refine anisotropic displacement parameters to resolve disorder in the trichloroethyl group.
  • Twinned Crystal Correction : Apply algorithms (e.g., SHELXL) to address twinning caused by asymmetric units, as observed in N-(2-nitrophenyl)thiophene-2-carboxamide structures .
  • Hydrogen Bonding Networks : Map weak interactions (C–H⋯O/S) to explain packing anomalies, leveraging tools like Mercury or CrystalExplorer .

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